(E)-3-acetamidobut-2-enoic acid
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Overview
Description
(E)-3-Acetamidobut-2-enoic acid is an organic compound characterized by its unique structure, which includes an acetamido group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-acetamidobut-2-enoic acid typically involves the reaction of acetamide with crotonic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Acetamidobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamido group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
(E)-3-Acetamidobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-acetamidobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the double bond in the butenoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Crotonic Acid: Shares the butenoic acid moiety but lacks the acetamido group.
Acetamidocrotonic Acid: Similar structure but with different substitution patterns.
N-Acetylcysteine: Contains an acetamido group but differs in the overall structure.
Uniqueness: (E)-3-Acetamidobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the acetamido and butenoic acid moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
497262-03-0 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-3-acetamidobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-4(3-6(9)10)7-5(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b4-3+ |
InChI Key |
PLLYFWYZRUTJTK-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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